2-benzyl-5-bromoisoindolin-1-one
Overview
Description
2-benzyl-5-bromoisoindolin-1-one is a heterocyclic compound that belongs to the isoindoline family. This compound is characterized by the presence of a benzyl group and a bromine atom attached to the isoindoline core. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-bromoisoindolin-1-one typically involves the reaction of methyl 4-bromo-2-bromomethyl-benzoate with appropriate reagents. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired isoindoline structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-bromoisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-benzyl-5-bromoisoindolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-benzyl-5-bromoisoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-dihydro-1H-isoindol-1-one
- 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine
- 2-Benzyl-5-bromoisoindoline-1,3-dione
Uniqueness
2-benzyl-5-bromoisoindolin-1-one is unique due to the presence of both a benzyl group and a bromine atom, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
864866-82-0 |
---|---|
Molecular Formula |
C15H12BrNO |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
2-benzyl-5-bromo-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12BrNO/c16-13-6-7-14-12(8-13)10-17(15(14)18)9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChI Key |
OVWPELQNXWSRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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